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molecular formula C11H14N2 B1346409 N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine CAS No. 894852-67-6

N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine

Cat. No. B1346409
M. Wt: 174.24 g/mol
InChI Key: LLEMUFNSHIFWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879872B2

Procedure details

Methylamine (0.34 mL, 8.4 mmol, 33% in ethanol) was added to a solution of 3-methylindole-2-carboxaldehyde (447 mg, 2.8 mmol) in methanol (10 mL) and stirred for 5 hours. Sodium borohydride (104 mg, 2.8 mmol) was slowly added at 0° C. The resultant mixture was warmed to room temperature and stirred overnight. Water (2 mL) was added slowly at 0° C. and the mixture was evaporated to a paste. The paste was partitioned between water (2 mL) and dichloromethane (15 mL). The layers were separated and the aqueous layer was extracted with dichloromethane (2×15 mL). The combined organic phases were dried and evaporated to afford title compound (348 mg, 71%). 1H NMR (400 MHz, DMSO-d6): 10.63 (s, 1H), 7.38 (d, J=7.7 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 6.99 (t, J=8.0 Hz, 1H), 6.92 (t, J=6.6 Hz, 1H), 3.73 (s, 2H), 2.25 (s, 3H), 2.19 (s, 3H).
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
447 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]=1[CH:13]=O.[BH4-].[Na+].O>CO>[CH3:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]=1[CH2:13][NH:2][CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0.34 mL
Type
reactant
Smiles
CN
Name
Quantity
447 mg
Type
reactant
Smiles
CC1=C(NC2=CC=CC=C12)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
104 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to a paste
CUSTOM
Type
CUSTOM
Details
The paste was partitioned between water (2 mL) and dichloromethane (15 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×15 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(NC2=CC=CC=C12)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 348 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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